molecular formula C18H24N4O8S B14011359 2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid CAS No. 89519-14-2

2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B14011359
CAS No.: 89519-14-2
M. Wt: 456.5 g/mol
InChI Key: SERPYWCCDHWSRV-UHFFFAOYSA-N
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Description

2-Amino-4-[[1-(carboxymethylcarbamoyl)-2-[(4-hydroxyphenyl)carbamoylmethylsulfanyl]ethyl]carbamoyl]butanoic acid is a complex organic compound with a unique structure that includes amino, carboxyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[[1-(carboxymethylcarbamoyl)-2-[(4-hydroxyphenyl)carbamoylmethylsulfanyl]ethyl]carbamoyl]butanoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Amidation Reactions:

    Sulfanyl Group Introduction: The incorporation of sulfanyl groups using thiol-based reagents.

    Phenyl Group Addition: The addition of hydroxyphenyl groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[[1-(carboxymethylcarbamoyl)-2-[(4-hydroxyphenyl)carbamoylmethylsulfanyl]ethyl]carbamoyl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the amino or phenyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2-Amino-4-[[1-(carboxymethylcarbamoyl)-2-[(4-hydroxyphenyl)carbamoylmethylsulfanyl]ethyl]carbamoyl]butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-[[1-(carboxymethylcarbamoyl)-2-[(4-hydroxyphenyl)carbamoylmethylsulfanyl]ethyl]carbamoyl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-[[1-(carboxymethylcarbamoyl)-2-[(hydroxymethyl)sulfanyl]ethyl]carbamoyl]butanoic acid
  • 2-Amino-4-[[1-(carboxymethylcarbamoyl)-2-[(methylsulfanyl)ethyl]carbamoyl]butanoic acid

Uniqueness

2-Amino-4-[[1-(carboxymethylcarbamoyl)-2-[(4-hydroxyphenyl)carbamoylmethylsulfanyl]ethyl]carbamoyl]butanoic acid is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

CAS No.

89519-14-2

Molecular Formula

C18H24N4O8S

Molecular Weight

456.5 g/mol

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H24N4O8S/c19-12(18(29)30)5-6-14(24)22-13(17(28)20-7-16(26)27)8-31-9-15(25)21-10-1-3-11(23)4-2-10/h1-4,12-13,23H,5-9,19H2,(H,20,28)(H,21,25)(H,22,24)(H,26,27)(H,29,30)

InChI Key

SERPYWCCDHWSRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Origin of Product

United States

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